molecular formula C7H8Cl3N3 B3192591 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 635698-30-5

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B3192591
CAS No.: 635698-30-5
M. Wt: 240.5
InChI Key: MDEUNLWIRLXZJC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated pyrido[4,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 2. Its molecular formula is C₇H₈Cl₂N₃·HCl, with a molar mass of 240.52 g/mol (inferred from structural analogs in –19). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and G protein-coupled receptor (GPR119) modulators .

Synthesis:
The compound is synthesized via cyclization and chlorination steps. For example, describes a method where phosphoryl chloride (POCl₃) and 1,8-diazabicycloundec-7-ene (DBU) are used to chlorinate carbonyl precursors at 50°C, yielding chlorinated pyridopyrimidines. Similar protocols are applied to generate the hydrochloride salt .

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUNLWIRLXZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979789
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-30-5
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate. This intermediate is then reacted with pyruvic acid ester to yield the target compound . The reaction typically takes place in an ether or methanol solvent, with potassium carbonate and sodium bicarbonate as bases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For instance, it has been studied as a precursor for PARP inhibitors, which target the poly (ADP-ribose) polymerase enzyme involved in DNA repair .

Comparison with Similar Compounds

Ring Fusion Position

  • Pyrido[4,3-d]pyrimidine (target compound): The nitrogen atoms are positioned at the 1 and 3 sites of the pyrimidine ring, enabling hydrogen bonding with kinases like CaMKII .
  • Pyrido[3,4-d]pyrimidine (e.g., CAS 647863-08-9): The nitrogen atoms shift to the 1 and 4 positions, altering electron distribution and binding affinity .

Substituent Effects

  • Chlorine vs. Trifluoromethyl : Chlorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups enhance hydrophobic interactions and bioavailability .
  • Thioether vs. Aromatic Groups : Sulfur-containing derivatives (e.g., 2-((cyclopropylmethyl)thio)-substituted analogs) exhibit improved selectivity for BET bromodomains due to sulfur’s polarizability and steric effects .

Kinase Inhibition

  • The target compound’s 2,4-dichloro derivatives show >100-fold selectivity for CaMKII over related kinases (e.g., PKA, PKC) .
  • In contrast, 2-phenyl-substituted analogs demonstrate broader kinase inhibition profiles, likely due to non-specific π-π interactions .

GPR119 Modulation

  • Pyrido[4,3-d]pyrimidines with 6- or 7-substituents (e.g., alkyl or aryl groups) achieve optimal GPR119 activation (EC₅₀ ~50–500 nM), while bulkier groups reduce potency .

Biological Activity

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS No. 1208901-69-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7_7H8_8Cl3_3N3_3
  • Molecular Weight : 240.52 g/mol
  • Solubility : Soluble in various organic solvents
  • Storage Conditions : Store in a dark place at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G-Protein Coupled Receptors (GPCRs) : Recent studies have identified this compound as a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which is implicated in metabolic regulation and diabetes treatment .
  • Tyrosine Kinase Inhibition : The compound has shown potential as a tyrosine kinase inhibitor, which is significant for cancer therapy. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell growth and division .

Pharmacological Effects

The following table summarizes the key pharmacological effects associated with the compound:

Biological Activity Effect Reference
TGR5 AgonismEnhances insulin sensitivity
Antitumor ActivityInhibits proliferation of cancer cells
Antidiabetic PotentialRegulates glucose metabolism

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Diabetes Treatment : Research highlighted the efficacy of this compound in improving metabolic parameters in diabetic models by acting on TGR5 receptors. This suggests a promising avenue for developing new diabetes medications .
  • In Vivo Studies : In vivo evaluations have shown that this compound can effectively modulate metabolic pathways associated with obesity and diabetes, indicating its potential for systemic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride?

The synthesis typically involves cyclization of substituted pyridine precursors with chlorinating agents. For example, a pyrido[4,3-d]pyrimidine scaffold can be constructed via nucleophilic substitution at the 2- and 4-positions using POCl₃ or PCl₅ under reflux conditions. Key intermediates may include tetrahydropyridine derivatives, as seen in structurally analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, where cyclization and halogenation steps are critical . Purification often employs recrystallization or column chromatography, with yields dependent on reaction temperature and stoichiometric control of chlorinating agents.

Q. How should researchers handle and store this compound to ensure stability?

Storage at 2–8°C under inert conditions (e.g., argon) is recommended to prevent hydrolysis or decomposition, as the compound’s pyrimidine ring and chlorine substituents are sensitive to moisture and heat. Decomposition temperatures for related tetrahydropyrido-pyrimidines range from 206–211°C . For handling, use gloveboxes or Schlenk lines to minimize air exposure. Safety protocols include wearing nitrile gloves and eye protection due to acute toxicity (Oral Tox. 4) and skin/eye irritation risks (Skin Irrit. 2, Eye Irrit. 2) .

Q. What analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the tetrahydropyridine ring system and chlorine substitution patterns. For example, analogous compounds show distinct shifts for protons adjacent to chlorine atoms (e.g., δ 4.2–4.5 ppm for CH₂ near Cl) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ions (e.g., [M+H⁺] for C₇H₇Cl₂N₃⁺) and fragmentation patterns.
  • X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives, as demonstrated for pyrido[4,3-d]pyrimidine carboxylates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can identify electrophilic centers by analyzing molecular electrostatic potential (MEP) surfaces. For example, the 2- and 4-chloro positions in pyrido-pyrimidines are highly electrophilic due to electron-withdrawing effects from the pyrimidine ring. Transition state modeling (e.g., using Gaussian or ORCA) can predict activation barriers for substitution with amines or thiols, aiding in optimizing reaction conditions .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in tetrahydropyridine) that may cause splitting or broadening of signals .
  • HPLC-MS Purity Analysis : Identifies byproducts (e.g., dechlorinated derivatives) that arise from incomplete reactions or hydrolysis.
  • Isotopic Labeling : ²H or ¹³C labeling at specific positions can clarify ambiguous assignments in crowded spectral regions .

Q. How does the compound’s structure-activity relationship (SAR) influence its biological interactions?

The 2,4-dichloro substitution enhances electrophilicity, enabling covalent binding to cysteine residues in kinase active sites. Comparative studies with mono-chloro analogs (e.g., 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) show reduced inhibitory potency, highlighting the necessity of dual halogenation for target engagement . Molecular docking (e.g., AutoDock Vina) can map interactions with proteins like EGFR or CDK2, guiding SAR optimization .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis?

  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while additives like DMAP accelerate SNAr reactions .
  • Scaling Considerations : Ensure efficient heat dissipation to avoid exothermic side reactions, which are common in chlorination steps .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Contradictions may arise from differences in protonation states. For example:

  • pH-Dependent Degradation : At pH < 2, the pyrimidine ring may undergo acid-catalyzed hydrolysis, whereas neutral or basic conditions stabilize the structure.
  • Counterion Effects : Hydrochloride salts (vs. free bases) can alter solubility and degradation kinetics. Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

Methodological Tables

Key Property Value/Technique Reference
Decomposition Temperature206–211°C
Recommended Storage2–8°C, inert atmosphere
Electrophilicity (DFT MEP)High at C2 and C4 positions
Acute Toxicity (Oral LD50)Category 4 (300–2000 mg/kg)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

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